![molecular formula C12H13N3O2 B4924624 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B4924624.png)
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
DMTCA is a triazole derivative that has been synthesized using different methods. It has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTCA has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Tautomer Isolation and Complex Formation
1,2,3-triazole derivatives, including those similar to 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been explored for their ability to form complexes with other compounds. For instance, Toda et al. (1988) demonstrated the isolation of a 1H-isomer of 1,2,3-triazole in a pure state as a 1:1 complex with a host compound, indicating the potential for these triazoles in complex formation and stabilization of specific tautomers (Toda et al., 1988).
Synthesis and Transformation
Research into the synthesis and transformation of triazole compounds, such as those closely related to 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, reveals the formation of various derivatives through oxidation and other chemical reactions. Vereshchagina et al. (1970) showed the formation of a mixture of triazole dicarboxylic acid by oxidation of dimethyl-1,2,4-triazole, pointing towards synthetic pathways for creating derivatives (Vereshchagina & Lopyrev, 1970).
Catalytic Synthesis
In a study by Ferrini et al. (2015), the synthesis of 5-amino-1,2,3-triazole-4-carboxylates was catalyzed using ruthenium for creating triazole-based scaffolds. This research highlights the potential of triazole compounds in the preparation of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Improved Preparation Methods
Research has also focused on improving the preparation methods for triazole derivatives. Cottrell et al. (1991) described a mild condition procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles, expanding the scope and yield of these compounds (Cottrell et al., 1991).
Molecular Rearrangements
L'abbé et al. (1990) explored the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, providing insights into the structural dynamics of triazole derivatives. This study assists in understanding the chemical behavior and potential applications of these compounds in various fields (L'abbé et al., 1990).
Supramolecular Coordination Complexes
The formation of supramolecular coordination complexes using triazole derivatives, as demonstrated by Narea et al. (2020), showcases the potential of these compounds in the creation of new materials with unique properties like ionic conductivity and luminescence (Narea et al., 2020).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIGPAPVTWROEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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